1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methoxy-3-methylphenyl)carbonyl]-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-[(4-methoxy-3-methylphenyl)carbonyl]-1-methylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound with a unique spiro structure.
Vorbereitungsmethoden
The synthesis of 1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-[(4-methoxy-3-methylphenyl)carbonyl]-1-methylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves multiple steps. The synthetic route typically starts with the preparation of the indole and pyrrole intermediates, followed by their coupling to form the spiro structure. Reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve optimization of these steps to increase yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group using reagents like alkyl halides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reaction pathway chosen.
Wissenschaftliche Forschungsanwendungen
1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-[(4-methoxy-3-methylphenyl)carbonyl]-1-methylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antitumor activity.
Medicine: It is being investigated for its potential as a therapeutic agent in cancer treatment.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-[(4-methoxy-3-methylphenyl)carbonyl]-1-methylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that promote tumor growth and proliferation. This inhibition leads to the suppression of cancer cell growth and induces apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other spiro-indole derivatives and receptor tyrosine kinase inhibitors such as Sunitinib. Compared to these compounds, 1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-[(4-methoxy-3-methylphenyl)carbonyl]-1-methylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione exhibits unique structural features that may contribute to its distinct biological activity. The presence of the spiro structure and specific functional groups enhances its binding affinity and selectivity towards molecular targets .
Eigenschaften
Molekularformel |
C26H29N3O5 |
---|---|
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
(4'E)-1'-[3-(dimethylamino)propyl]-4'-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-methylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C26H29N3O5/c1-16-15-17(11-12-20(16)34-5)22(30)21-23(31)24(32)29(14-8-13-27(2)3)26(21)18-9-6-7-10-19(18)28(4)25(26)33/h6-7,9-12,15,30H,8,13-14H2,1-5H3/b22-21- |
InChI-Schlüssel |
OBGUUOJLNCIOTG-DQRAZIAOSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCN(C)C)/O)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCN(C)C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.